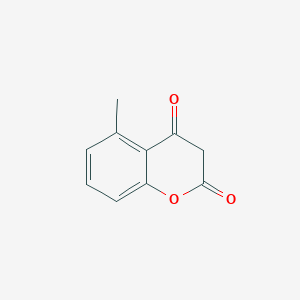![molecular formula C10H16F6N2O5 B13900513 [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid): is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to an azetidine ring, along with a methanol group. The bis(2,2,2-trifluoroacetic acid) component adds to its unique chemical properties.
Métodos De Preparación
The synthesis of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) typically involves multiple steps. One common synthetic route includes the reaction of dimethylamine with an azetidine derivative, followed by the introduction of a methanol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: : In biological research, it may be used to study the effects of azetidine derivatives on biological systems. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry: : In industrial applications, it can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism by which [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the azetidine ring play crucial roles in its activity. These components may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) stands out due to its unique combination of functional groups. Similar compounds include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group but differs in its overall structure and properties.
Other azetidine derivatives: Various azetidine derivatives may share some structural similarities but differ in their functional groups and chemical behavior.
The uniqueness of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H16F6N2O5 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
[3-(dimethylamino)azetidin-3-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-8(2)6(5-9)3-7-4-6;2*3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;2*(H,6,7) |
Clave InChI |
HRZIYMMEIWSXAU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CNC1)CO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



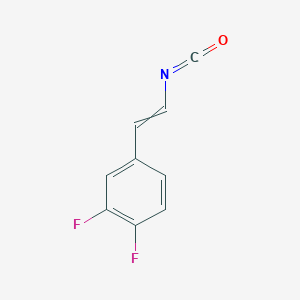

![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)

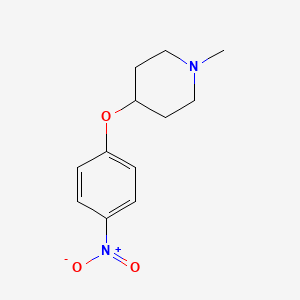
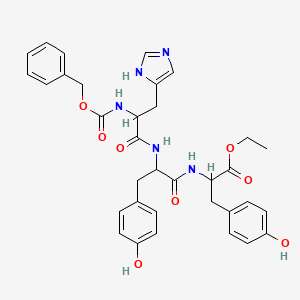

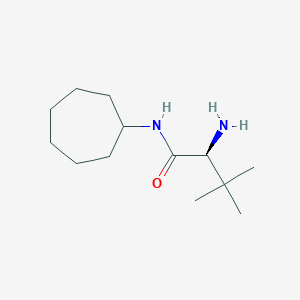
![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)


![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
